molecular formula C8H9ClO2 B1414855 (2-Chloro-6-methoxyphenyl)methanol CAS No. 1038726-89-4

(2-Chloro-6-methoxyphenyl)methanol

Cat. No.: B1414855
CAS No.: 1038726-89-4
M. Wt: 172.61 g/mol
InChI Key: GHQPIROAMKRZSZ-UHFFFAOYSA-N
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Description

(2-Chloro-6-methoxyphenyl)methanol is a substituted benzyl alcohol derivative characterized by a hydroxymethyl (-CH₂OH) group attached to a benzene ring with chloro (-Cl) and methoxy (-OCH₃) substituents at the 2- and 6-positions, respectively. It is likely synthesized via reduction of the corresponding aldehyde or through nucleophilic substitution reactions involving intermediates like 2-(bromomethyl)-1-chloro-3-methoxybenzene .

Properties

IUPAC Name

(2-chloro-6-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQPIROAMKRZSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-methoxyphenyl)methanol typically involves the reaction of 2-chloro-6-methoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-methoxyphenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (2-Chloro-6-methoxyphenyl)methanol exhibit significant anticancer properties. For instance, analogs have been shown to inhibit microtubule assembly, which is crucial for cancer cell proliferation. Studies have demonstrated that modifications in the structure can enhance potency against various cancer cell lines, suggesting that this compound could be a valuable scaffold for developing new anticancer agents .

Neuropharmacological Effects

The compound has been studied for its potential effects on neurotransmitter systems. It may act as a modulator of AMPA receptors, which are critical in synaptic transmission and plasticity. This suggests possible applications in treating neurological disorders where modulation of excitatory neurotransmission is beneficial .

Fluorescent Dyes

Due to its unique electronic properties, this compound has potential applications as a fluorescent dye. Computational studies indicate that it may have low reactivity with unsaturated phospholipids, making it suitable for biological imaging without significant interference with cellular processes . This property is particularly useful in live-cell imaging and tracking biological processes.

Organic Synthesis Intermediate

In organic synthesis, this compound serves as an important intermediate for creating more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo further reactions such as nucleophilic substitutions makes it a versatile building block in synthetic chemistry .

Case Studies

StudyApplicationFindings
AnticancerDemonstrated inhibition of microtubule assembly; structure-activity relationship established
Fluorescent DyesLow reactivity with unsaturated phospholipids; suitable for biological imaging
NeuropharmacologyPotential modulation of AMPA receptors; implications for neurological disorders

Mechanism of Action

The mechanism of action of (2-Chloro-6-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and methoxy groups can influence its binding affinity and specificity towards these targets. The compound may act as an inhibitor or activator of certain biological pathways, depending on its structural features and the nature of the target .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table compares (2-Chloro-6-methoxyphenyl)methanol with key analogs:

Compound Name Substituents (positions) Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Synthesis
This compound 2-Cl, 6-OCH₃ -CH₂OH C₈H₉ClO₂ 172.61 Likely synthesized via aldehyde reduction .
(2-Chloro-6-methylphenyl)methanol 2-Cl, 6-CH₃ -CH₂OH C₈H₉ClO 156.61 CAS 77206-89-4; methyl analog with lower polarity .
1-(2-Chloro-6-methoxyphenyl)ethanone 2-Cl, 6-OCH₃ -COCH₃ C₉H₉ClO₂ 184.62 Ketone derivative; potential precursor for further functionalization .
2-(2-Chloro-6-methoxyphenyl)acetic acid 2-Cl, 6-OCH₃ -CH₂COOH C₉H₉ClO₃ 200.62 Carboxylic acid derivative; predicted collision cross-section (CCS) of 137.6 Ų (M+H⁺) .
N-[(2-Chloro-6-methoxyphenyl)methylidene]hydroxylamine 2-Cl, 6-OCH₃ -CH=N-OH C₈H₈ClNO₂ 185.61 Imine derivative; used in coordination chemistry .

Biological Activity

(2-Chloro-6-methoxyphenyl)methanol, also known as a substituted phenolic compound, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a chloro group and a methoxy group attached to a phenyl ring, which may influence its biological activity. The presence of these substituents can affect the compound's lipophilicity, solubility, and reactivity, which are crucial for its interaction with biological targets.

Anticancer Activity

Phenolic compounds have been extensively studied for their anticancer properties. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. In vitro studies have demonstrated that phenolic compounds can modulate signaling pathways associated with cancer cell survival.

  • Mechanism of Action :
    • Induction of apoptosis through caspase activation.
    • Inhibition of angiogenesis by downregulating VEGF.
    • Disruption of cell cycle progression.
  • Case Studies :
    • A study showed that similar phenolic compounds reduced tumor growth in xenograft models by inducing apoptosis in cancer cells . While direct studies on this compound are sparse, the evidence suggests it may exhibit similar properties.

Toxicological Profile

The toxicological aspects of this compound are crucial for understanding its safety profile. Preliminary data indicate potential skin irritation and eye damage upon exposure, necessitating caution in handling .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of various analogs of phenolic compounds. These investigations aim to optimize their activity while minimizing toxicity. For example:

  • Synthesis Techniques : Employing nucleophilic substitution reactions to enhance biological activity while maintaining structural integrity.
  • Activity Refinement : Modifying substituents to improve solubility and metabolic stability without compromising efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Chloro-6-methoxyphenyl)methanol
Reactant of Route 2
(2-Chloro-6-methoxyphenyl)methanol

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